

SRT2183: A Critical Examination of a Putative SIRT1 Activator

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT2183, a small molecule developed by Sirtris Pharmaceuticals, was initially reported as a potent activator of SIRT1 (Sirtuin 1), a NAD-dependent deacetylase implicated in longevity and metabolic health. Early studies, employing fluorophore-labeled peptide substrates, suggested significant activation of SIRT1 by SRT2183. However, subsequent research has cast considerable doubt on this claim, indicating that the observed activation is likely an artifact of the assay methodology. Evidence now points towards SIRT1-independent mechanisms of action, including the inhibition of the histone acetyltransferase p300 (HAT). This guide provides a comprehensive technical overview of SRT2183, presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. The controversy surrounding its mechanism of action is a central theme, offering a critical perspective for researchers in the field.

Quantitative Data on SRT2183 Activity

The biochemical and cellular activity of SRT2183 has been assessed in various assays. The data highlights the discrepancy between results obtained with artificial, fluorophore-containing substrates and those with native substrates.



Table 1.1: In Vitro Enzymatic Activity of SRT2183 on SIRT1

Substrate	Assay Type	Parameter	Value	Reference
TAMRA-p53 Peptide	HPLC-based	EC1.5	0.36 μΜ	[1]
TAMRA-p53 Peptide	HPLC-based	Maximal Activation	285%	[2]
Native p53 Peptide	HPLC-based	Activation	No activation observed	[2][3]
Full-length Ac- p53	ELISA / Western Blot	Activation	No activation observed	[3]

Note: EC1.5 is the concentration required to increase enzyme activity by 50%.

Table 1.2: Cellular Effects of SRT2183

Cell Line	Effect Measured	Concentration	Result	Reference
Reh (human leukemia)	Deacetylation of STAT3	5-10 μΜ	Dose-dependent decrease	[4]
Reh (human leukemia)	Deacetylation of NF-кВ p65	5-10 μΜ	Dose-dependent decrease	[4]
U2OS (human osteosarcoma)	Deacetylation of p53	Not specified	Decrease in acetylated p53	[3]

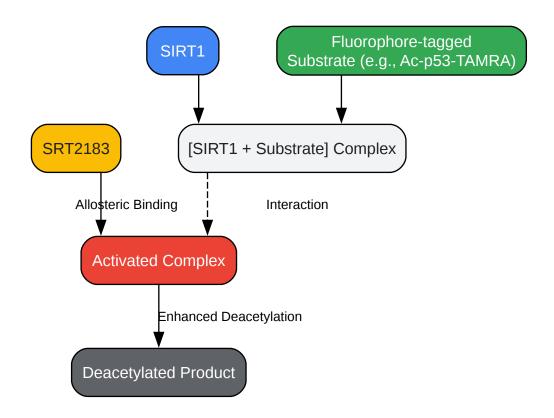
Proposed Mechanisms of Action and Signaling Pathways

The mechanism of action of SRT2183 is a subject of debate. While initially proposed as a direct SIRT1 activator, evidence for an alternative pathway involving p300 HAT inhibition has emerged.



The Putative (Fluorophore-Dependent) SIRT1 Activation Pathway

The initial hypothesis was that SRT2183 directly binds to the SIRT1-substrate complex, inducing a conformational change that enhances the enzyme's catalytic efficiency. However, this activation appears to be dependent on the presence of a large fluorophore, such as TAMRA, on the peptide substrate.



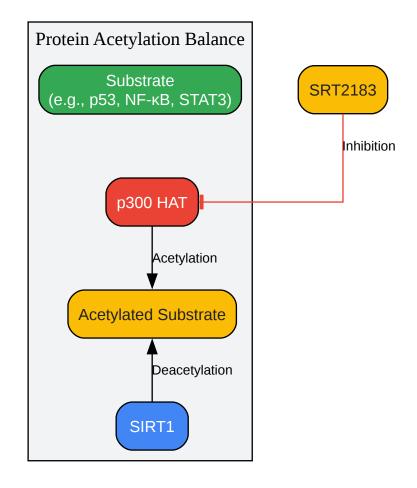
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Putative fluorophore-dependent activation of SIRT1 by SRT2183.

The Alternative p300 HAT Inhibition Pathway

A more recent and evidence-based hypothesis suggests that SRT2183 acts as an inhibitor of the histone acetyltransferase p300. p300 and SIRT1 have opposing functions; p300 acetylates proteins, while SIRT1 deacetylates them. By inhibiting p300, SRT2183 would lead to a net decrease in the acetylation of common substrates, an effect that could be mistakenly attributed to SIRT1 activation. This indirect mechanism could explain the observed deacetylation of proteins like p53, STAT3, and NF-κB p65 in cellular contexts.





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Proposed mechanism of SRT2183 via p300 HAT inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compounds like SRT2183. Below are protocols for key experiments cited in the literature.

HPLC-Based SIRT1 Deacetylase Assay

This method directly measures the formation of the deacetylated peptide product, avoiding potential artifacts from indirect detection methods.

Materials:

• Purified recombinant human SIRT1



- Peptide substrate (either TAMRA-labeled or native)
- NAD+
- Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4, 150 mM NaCl, 1 mM DTT)
- SRT2183 stock solution in DMSO
- Quenching solution (e.g., formic acid)
- HPLC system with a C18 column

Procedure:

- Prepare SIRT1 reaction mixtures in a 96-well plate. Each reaction should contain assay buffer, a final concentration of 1 μM peptide substrate, and 150 μM NAD+.
- Add SRT2183 or vehicle (DMSO) to the respective wells at the desired final concentrations.
- Initiate the reaction by adding 5-10 nM of SIRT1.
- Incubate at room temperature for 30-60 minutes, ensuring the reaction stays within the linear range (less than 20% substrate conversion).
- Stop the reaction by adding the quenching solution.
- Analyze the samples by HPLC. The acetylated and deacetylated peptides are separated on a C18 column and detected by fluorescence (for TAMRA-labeled substrate) or UV absorbance.
- Calculate the percentage of substrate conversion to determine SIRT1 activity. Percent activation is calculated relative to the vehicle control.

Cellular p53 Acetylation Assay (ELISA/Western Blot)

This assay measures the effect of SRT2183 on the acetylation status of endogenous or overexpressed p53 in a cellular context.

Materials:



- Human cell line (e.g., U2OS)
- Cell culture medium and reagents
- SRT2183 stock solution in DMSO
- DNA damaging agent (e.g., etoposide) to induce p53 acetylation
- Lysis buffer
- Antibodies: anti-acetyl-p53 (Lys382), anti-total-p53
- ELISA plates and reagents or Western blot equipment and reagents

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with SRT2183 or vehicle for a specified period (e.g., 24 hours).
- Induce p53 acetylation by treating with a DNA damaging agent for a few hours.
- Lyse the cells and collect the protein extracts.
- For ELISA: Coat ELISA plates with a capture antibody for total p53. Add cell lysates, followed by detection with an anti-acetyl-p53 antibody and a secondary antibody conjugated to a reporter enzyme.
- For Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-acetyl-p53 and anti-total-p53 antibodies.
- Quantify the signals and normalize the level of acetylated p53 to the total p53 level.

p300 Histone Acetyltransferase (HAT) Inhibition Assay

This assay determines the direct inhibitory effect of SRT2183 on the enzymatic activity of p300.

Materials:



- Recombinant p300 HAT domain
- Histone H3 or H4 peptide substrate
- Acetyl-CoA (can be radiolabeled, e.g., with ³H or ¹⁴C)
- HAT assay buffer
- SRT2183 stock solution in DMSO
- Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., antibody-based)

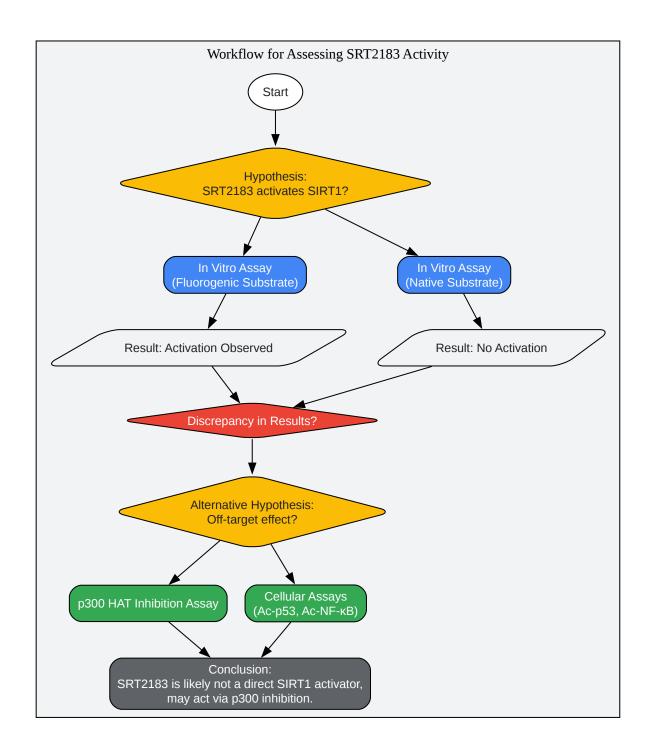
Procedure (Radioactive Method):

- Set up reaction mixtures containing HAT assay buffer, histone peptide substrate, and Acetyl-CoA (spiked with radiolabeled Acetyl-CoA).
- Add SRT2183 or vehicle (DMSO) at various concentrations.
- Initiate the reaction by adding the p300 enzyme.
- Incubate at 30°C for a defined period.
- Spot the reaction mixture onto phosphocellulose paper or filter membrane.
- Wash the paper/membrane to remove unincorporated radiolabeled Acetyl-CoA.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition of p300 activity relative to the vehicle control and determine the IC50 value.

Experimental and Logical Workflows

Visualizing the workflow for assessing a compound like SRT2183 can clarify the experimental logic.





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Logical workflow for investigating the mechanism of SRT2183.



In Vivo and Clinical Data

While preclinical studies in animal models were initially promising, showing improvements in insulin sensitivity and glucose metabolism, these were based on the premise of SIRT1 activation. The controversy surrounding the direct target of SRT2183 complicates the interpretation of this in vivo data. Furthermore, detailed pharmacokinetic data for SRT2183, such as Cmax, Tmax, half-life, and bioavailability in preclinical models, is not readily available in the public literature. There is no clear evidence of SRT2183 having progressed into significant clinical trials. Related compounds, such as SRT2104, have been evaluated in clinical studies with mixed and often inconclusive results, facing challenges with bioavailability and demonstrating a clear clinical benefit.

Conclusion and Future Directions

SRT2183 serves as a cautionary tale in drug discovery, highlighting the critical importance of robust and physiologically relevant assay systems. The initial excitement surrounding SRT2183 as a potent SIRT1 activator has been tempered by strong evidence suggesting that this effect is an artifact of the commonly used fluorophore-based assays. The current body of evidence points towards an alternative mechanism of action, likely involving the inhibition of p300 HAT, which leads to a decrease in the acetylation of various cellular proteins.

For researchers and drug development professionals, the story of SRT2183 underscores the following key takeaways:

- Assay Vigilance: The choice of assay can profoundly influence the perceived activity of a compound. It is imperative to validate findings from assays using modified substrates with assays employing native, full-length proteins.
- Mechanism of Action: A thorough understanding of a compound's mechanism of action, including potential off-target effects, is essential. The observed cellular phenotype may arise from indirect or unexpected molecular interactions.
- Data Transparency: The lack of publicly available, detailed pharmacokinetic and quantitative p300 inhibition data for SRT2183 hinders a complete understanding of its properties and potential.



Future research on SRT2183 and similar compounds should focus on definitively elucidating their molecular targets. Quantitative characterization of their effects on a panel of histone acetyltransferases and other potential off-targets is warranted. Furthermore, any future in vivo studies should be designed to correlate pharmacokinetic and pharmacodynamic readouts with a clear understanding of the compound's true mechanism of action. By embracing a more critical and rigorous approach, the field can move towards the development of truly effective modulators of sirtuin and acetyltransferase pathways for therapeutic benefit.

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